molecular formula C11H20N2O5 B2862568 2-(1-Piperazinyl)benzoic acid trihydrate CAS No. 1185169-24-7

2-(1-Piperazinyl)benzoic acid trihydrate

Cat. No.: B2862568
CAS No.: 1185169-24-7
M. Wt: 260.29
InChI Key: WNFOEGYJKMMUPX-UHFFFAOYSA-N
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Description

Contextualization within Modern Pharmaceutical and Chemical Sciences Research

In the realm of modern pharmaceutical and chemical sciences, the investigation of small organic molecules that can be synthesized and modified with relative ease is a cornerstone of drug discovery. 2-(1-Piperazinyl)benzoic acid trihydrate fits squarely within this paradigm. Its molecular structure, featuring both a piperazine (B1678402) and a benzoic acid group, makes it a subject of interest for medicinal chemists. These functional groups are known to interact with a variety of biological targets, suggesting potential applications in diverse therapeutic areas. The focus on such compounds is driven by the need for new chemical entities that can address unmet medical needs, from central nervous system disorders to infectious diseases and oncology.

The study of this compound also reflects the growing importance of understanding the solid-state properties of active pharmaceutical ingredients (APIs). The physical form of a drug can significantly impact its efficacy and manufacturability. Therefore, the investigation of a specific hydrate (B1144303), like the trihydrate of 2-(1-piperazinyl)benzoic acid, is a critical aspect of pharmaceutical development, aiming to optimize properties such as solubility, stability, and bioavailability.

Historical and Current Research Significance of Piperazine and Benzoic Acid Derivatives

The significance of this compound is deeply rooted in the extensive and successful history of its parent chemical structures: piperazine and benzoic acid.

Piperazine and its derivatives have long been a focal point of medicinal chemistry research. The piperazine ring is a common scaffold found in numerous approved drugs. mdpi.comnih.gov Its versatile structure allows for the introduction of various substituents at its two nitrogen atoms, enabling the fine-tuning of pharmacological activity. nih.gov Historically, piperazine itself was used as an anthelmintic agent. Over the decades, its derivatives have been developed into a wide array of therapeutics, including antipsychotics, antidepressants, anxiolytics, and antihistamines. nih.govijrrjournal.com The prevalence of the piperazine moiety in successful drugs underscores its status as a "privileged scaffold" in drug discovery. mdpi.com

Therapeutic Class Examples of Piperazine-Containing Drugs
AntipsychoticsClozapine, Olanzapine
AntidepressantsVortioxetine, Trazodone
AnxiolyticsBuspirone
AntihistaminesCetirizine, Levocetirizine
Kinase InhibitorsImatinib

Benzoic acid and its derivatives also have a rich history in medicinal and chemical research. Benzoic acid itself is a simple aromatic carboxylic acid that has been used as a preservative due to its antimicrobial properties. ijcrt.org Its derivatives, however, have found a much broader range of applications in medicine. For instance, para-aminobenzoic acid (PABA) is a precursor for the synthesis of folic acid, and its esters are used as local anesthetics. slideshare.net The benzoic acid scaffold is present in a multitude of synthetic bioactive molecules and is considered a key building block in the development of new drugs, including those with anticancer properties. preprints.orgnih.gov

The combination of these two well-established pharmacophores in 2-(1-Piperazinyl)benzoic acid suggests a high potential for biological activity and has likely driven the initial interest in its synthesis and study.

Unique Aspects of Hydrate Forms in Chemical Research, Specifically for this compound

The fact that this compound is studied in its trihydrate form is of particular significance. A hydrate is a crystalline solid in which water molecules are incorporated into the crystal lattice of the host compound. encyclopedia.pub The presence of water can have a profound impact on the physicochemical properties of an active pharmaceutical ingredient (API). scholaris.caoceanicpharmachem.com

The study of hydrates is a critical area of pharmaceutical research for several reasons:

Impact on Physicochemical Properties: Hydration can alter key properties of a drug substance, including its solubility, dissolution rate, and melting point. encyclopedia.pubmanchester.ac.uk Generally, anhydrous forms of a drug are more soluble than their hydrated counterparts. This difference can significantly affect the bioavailability of the drug.

Stability: Hydrates can be more thermodynamically stable under certain conditions of temperature and humidity compared to the anhydrous form. encyclopedia.pub Understanding the stability of different forms is crucial for ensuring the quality and shelf-life of a pharmaceutical product.

Polymorphism and Intellectual Property: A substance can exist in different crystalline forms, a phenomenon known as polymorphism. Hydrates are sometimes referred to as "pseudopolymorphs." Each crystalline form, including different hydrates, can be considered a distinct entity from a patent perspective, making the study of hydrates important for intellectual property protection. scholaris.ca

Property General Impact of Hydration
SolubilityOften decreased
Dissolution RateOften slower
StabilityCan be increased under specific humidity/temperature conditions
Crystal StructureAltered due to incorporation of water molecules
BioavailabilityPotentially altered due to changes in solubility and dissolution

Identification of Research Gaps and Opportunities in the Field

Despite the clear rationale for studying compounds like this compound, a review of the current academic landscape reveals significant research gaps. While there is a wealth of information on piperazine and benzoic acid derivatives in general, and on the importance of hydrates in pharmaceuticals, there is a notable lack of specific, in-depth research focused solely on this compound.

The primary research gap is the absence of comprehensive studies detailing the synthesis, structural characterization, and pharmacological activity of this specific trihydrate. Much of the available information is limited to its listing in chemical supplier catalogs, which provides basic information such as its CAS number (1185169-24-7) but lacks detailed scientific data. 39.100.107

This gap presents several opportunities for future research:

Synthesis and Characterization: There is a need for detailed studies on the controlled synthesis of this compound. Furthermore, a thorough structural characterization using techniques such as single-crystal X-ray diffraction would be invaluable to understand the precise arrangement of the molecules and the role of the water of hydration in the crystal lattice.

Comparative Physicochemical Profiling: A comparative study of the physicochemical properties of the trihydrate form versus the anhydrous form of 2-(1-piperazinyl)benzoic acid would provide crucial insights into the impact of hydration on this specific molecule. This would include comparative studies on solubility, dissolution, and stability.

Pharmacological Screening: Given the pharmacological pedigree of its constituent parts, a comprehensive screening of this compound for various biological activities is warranted. This could uncover potential therapeutic applications for this compound.

Understanding Hydration/Dehydration Behavior: Research into the conditions under which the trihydrate forms and its behavior upon dehydration would be of great interest for pharmaceutical development, providing information on how to control the solid form during manufacturing and storage.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-piperazin-1-ylbenzoic acid;trihydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2.3H2O/c14-11(15)9-3-1-2-4-10(9)13-7-5-12-6-8-13;;;/h1-4,12H,5-8H2,(H,14,15);3*1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNFOEGYJKMMUPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=CC=C2C(=O)O.O.O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Route Optimization for 2 1 Piperazinyl Benzoic Acid Trihydrate and Its Precursors

Methodologies for the Controlled Formation and Isolation of the Trihydrate Form

The control of solid-state forms, including hydrates, is a critical aspect of pharmaceutical development. Hydrates are crystalline solids that incorporate water molecules into their lattice structure. The specific number of water molecules (e.g., monohydrate, dihydrate, trihydrate) can significantly impact a compound's physical and chemical properties, including solubility, stability, and bioavailability.

The formation of a specific hydrate (B1144303), such as the trihydrate of 2-(1-piperazinyl)benzoic acid, is governed by both thermodynamic and kinetic factors during the crystallization process. While specific experimental procedures for the controlled crystallization of 2-(1-piperazinyl)benzoic acid trihydrate are not extensively detailed in publicly available literature, the general principles of hydrate formation are well-established.

Key parameters that are typically controlled to isolate a desired hydrate form include:

Solvent System: The activity of water in the crystallization solvent is the most critical factor. Using solvent mixtures (e.g., ethanol/water, acetone/water) allows for fine-tuning of water activity. Higher water activity generally favors the formation of higher hydrates.

Temperature: Temperature affects both the solubility of the compound and the stability of different hydrate forms. A specific hydrate may be stable only within a certain temperature range. Cooling crystallization is a common method where temperature is carefully profiled to control nucleation and growth. google.com

Supersaturation: The rate at which supersaturation is generated can influence which crystalline form nucleates. Slow addition of an anti-solvent or slow cooling can favor the formation of the most thermodynamically stable form, whereas rapid precipitation may trap a less stable, kinetically favored form.

pH: For an amphoteric molecule like 2-(1-piperazinyl)benzoic acid, pH can influence solubility and molecular conformation, which in turn can affect the crystal packing and the propensity to form hydrates.

The isolation and characterization of the trihydrate would involve techniques such as X-ray powder diffraction (XRPD) to confirm the unique crystal lattice, thermogravimetric analysis (TGA) to quantify the water content, and differential scanning calorimetry (DSC) to determine its thermal properties and stability.

Green Chemistry Principles Applied to the Synthesis of this compound

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net Applying these principles to the synthesis of 2-(1-piperazinyl)benzoic acid can lead to more sustainable and environmentally benign manufacturing processes.

Key areas for green improvement in the synthesis include:

Solvent Selection: Conventional syntheses often use hazardous polar aprotic solvents like DMF or chlorinated solvents like dichloromethane. Green chemistry principles encourage the replacement of these with safer alternatives such as water, ethanol, or 2-methyltetrahydrofuran (B130290) (2-MeTHF). Aqueous conditions for SNAr reactions are highly desirable.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Catalytic methods, such as Buchwald-Hartwig coupling, are often more atom-economical than stoichiometric reactions that generate significant inorganic waste.

Energy Efficiency: The use of microwave irradiation or continuous flow reactors can significantly reduce reaction times and energy consumption compared to conventional heating of large batch reactors for many hours.

Use of Catalysis: Employing catalytic reagents instead of stoichiometric ones reduces waste. For example, using a catalytic amount of a palladium or copper complex for N-arylation is preferable to routes that require stoichiometric activating agents or produce large amounts of salt byproducts.

Stereoselective Synthesis Considerations for Potential Chiral Analogues

Introducing stereocenters onto the piperazine (B1678402) ring of 2-(1-piperazinyl)benzoic acid can lead to chiral analogues with potentially distinct pharmacological properties. The development of stereoselective synthetic methods is therefore of high interest in medicinal chemistry. Efficient strategies focus on establishing the desired stereochemistry early and carrying it through the synthesis.

Several robust methods exist for the synthesis of enantiomerically pure substituted piperazines:

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as α-amino acids. For example, a chiral amino acid can be elaborated through a series of steps, including reduction and cyclization, to form a 2-substituted piperazine with a defined stereocenter.

Asymmetric Catalysis: Palladium-catalyzed asymmetric hydrogenation of pyrazine (B50134) precursors (e.g., pyrazin-2-ols) has been shown to be a highly effective method for producing chiral piperazin-2-ones with excellent enantioselectivity. These intermediates can then be readily reduced to the corresponding chiral piperazines.

Diastereoselective Reactions: An aza-Michael addition of a chiral diamine precursor onto an activated olefin is a key step in another scalable route. This intramolecular cyclization can set the stereochemistry of the piperazine ring effectively.

Table 2: Selected Stereoselective Strategies for Chiral Piperazine Synthesis

Strategy Description Key Features
Chiral Pool Utilizes natural chiral molecules like α-amino acids as starting points. Predictable stereochemistry; multi-step sequences are common.
Asymmetric Hydrogenation Catalytic reduction of a prochiral pyrazine or pyrazinone using a chiral metal catalyst (e.g., Pd-complex). High enantioselectivities achievable; efficient for specific substrate classes.

| Aza-Michael Addition | Intramolecular cyclization of a chiral acyclic precursor to form the piperazine ring. | Can be highly diastereoselective; allows for scalable synthesis. |

These methodologies provide a toolkit for creating a diverse range of chiral analogues of 2-(1-piperazinyl)benzoic acid, enabling detailed structure-activity relationship studies.

Academic Scale-Up Research and Process Chemistry Methodologies

Translating a laboratory-scale synthesis to a larger, pilot-plant or industrial scale introduces a new set of challenges that fall under the domain of process chemistry. The scale-up of the synthesis of 2-(1-piperazinyl)benzoic acid, particularly via the common SNAr route, requires careful consideration of several factors.

Heat Transfer: SNAr reactions are often exothermic. On a large scale, the surface-area-to-volume ratio decreases, making it more difficult to dissipate heat. Poor heat control can lead to runaway reactions, increased impurity formation, and safety hazards. The use of jacketed reactors with precise temperature control is essential.

Mass Transfer and Mixing: In heterogeneous reaction mixtures, such as those involving a solid base like potassium carbonate, efficient mixing is critical to ensure consistent reaction rates and prevent localized "hot spots." The choice of impeller type and agitation speed must be carefully optimized for the specific reactor geometry and reaction slurry viscosity.

Reagent Addition Strategy: The rate of addition of reagents can be used to control the reaction exotherm. On a large scale, slow, controlled addition of one reagent to another is a standard practice to maintain the desired reaction temperature.

Work-up and Product Isolation: Isolating the product from large volumes of high-boiling solvents like DMSO can be challenging. Processes such as crystallization are preferred for purification on a large scale as they are more efficient than chromatography. The development of a robust crystallization procedure that consistently yields the desired solid-state form (e.g., the trihydrate) with high purity and good filtration characteristics is a key process chemistry goal.

Impurity Profile: Impurities that are minor on a lab scale can become significant issues during scale-up. For example, formation of bis-arylated piperazine or side reactions involving the carboxylic acid group must be monitored and controlled.

The adoption of continuous manufacturing technologies, such as flow reactors, can mitigate many of these scale-up challenges by providing superior heat and mass transfer, enabling better reaction control, and allowing for a more seamless and automated production process.

Derivatization Strategies for Structural Elaboration and Diversification of the Compound

2-(1-Piperazinyl)benzoic acid possesses two primary reactive sites for derivatization: the carboxylic acid group and the secondary amine on the piperazine ring. These functional groups allow for a wide range of structural modifications to explore structure-activity relationships for various applications.

Derivatization of the Carboxylic Acid Group:

The carboxylic acid moiety can be readily converted into esters, amides, and other related functional groups.

Esterification: The formation of esters can be achieved through Fischer esterification, where the carboxylic acid is reacted with an alcohol in the presence of an acid catalyst. libretexts.org Alternatively, the benzoic acid can be treated with an alkyl halide in the presence of a base. researchgate.net Esterification is a common strategy to modify the pharmacokinetic properties of a drug, such as its solubility and membrane permeability. A variety of alcohols, from simple alkyl alcohols to more complex polyhydric alcohols, can be used to generate a diverse library of esters. google.comgoogle.com

Amide Formation: The carboxylic acid can be coupled with a primary or secondary amine to form an amide. This reaction typically requires the activation of the carboxylic acid, for example, by converting it to an acyl chloride using reagents like thionyl chloride (SOCl2), or by using coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt). researchgate.netbeilstein-journals.org This strategy allows for the introduction of a wide array of substituents, significantly diversifying the parent structure. The synthesis of piperazine amides of various carboxylic acids is a well-established method for creating libraries of compounds for biological screening. nih.govacgpubs.org

Derivatization of the Piperazine Ring:

The secondary amine of the piperazine ring is a nucleophilic center that can undergo several types of reactions.

N-Alkylation: The secondary amine can be alkylated using various alkyl halides or through reductive amination. caltech.edunih.gov To achieve mono-alkylation and avoid the formation of quaternary ammonium (B1175870) salts, it is often advantageous to first protect one of the piperazine nitrogens with a protecting group like a tert-butoxycarbonyl (Boc) group. researchgate.net After alkylation of the unprotected nitrogen, the Boc group can be removed under acidic conditions.

N-Acylation: The secondary amine can be acylated with acyl chlorides or carboxylic acids (using coupling reagents) to form amides. This introduces a carbonyl group adjacent to the piperazine nitrogen, which can alter the electronic properties and hydrogen bonding capabilities of the molecule.

N-Arylation: Similar to the initial synthesis of the parent compound, the secondary amine can undergo another Ullmann condensation or a Buchwald-Hartwig amination with an aryl halide to introduce a second aryl group.

Sulfonamide Formation: Reaction with a sulfonyl chloride in the presence of a base leads to the formation of a sulfonamide, a functional group prevalent in many therapeutic agents. nih.gov

The following interactive data table summarizes various derivatization strategies applicable to the 2-(1-piperazinyl)benzoic acid scaffold.

Reactive SiteReaction TypeReagentsResulting Functional GroupPotential for DiversificationReference
Carboxylic AcidEsterificationAlcohols, Acid catalyst or Alkyl halides, BaseEsterIntroduction of various alkoxy groups to modify lipophilicity and metabolic stability. libretexts.orggoogle.comdergipark.org.tr
Carboxylic AcidAmide CouplingAmines, Coupling reagents (e.g., EDC, HOBt)AmideA vast array of amines can be used to introduce diverse substituents and explore hydrogen bonding interactions. beilstein-journals.orgnih.govresearchgate.net
Piperazine N-HN-AlkylationAlkyl halides, Base or Aldehydes/Ketones, Reducing agentTertiary AmineIntroduction of alkyl or benzyl (B1604629) groups to alter steric and electronic properties. researchgate.netcaltech.edu
Piperazine N-HN-AcylationAcyl chlorides or Carboxylic acids, Coupling reagentsAmideIncorporation of various acyl groups to modify the molecule's properties. acgpubs.org
Piperazine N-HSulfonamide FormationSulfonyl chlorides, BaseSulfonamideIntroduction of a key pharmacophore present in many drugs. nih.gov

Advanced Structural Elucidation and Solid State Characterization of 2 1 Piperazinyl Benzoic Acid Trihydrate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 2-(1-Piperazinyl)benzoic acid in both solution and solid states.

Multi-dimensional Solution-State NMR Techniques (e.g., COSY, HSQC, HMBC)

In solution, a suite of one- and two-dimensional NMR experiments provides unambiguous assignment of proton (¹H) and carbon (¹³C) signals and confirms the connectivity of the molecular skeleton.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the benzoic acid moiety and the aliphatic protons of the piperazine (B1678402) ring. The aromatic region would display a complex multiplet pattern corresponding to the four protons on the disubstituted benzene (B151609) ring. The piperazine ring protons typically appear as two distinct sets of multiplets due to their different chemical environments relative to the benzoic acid substituent.

The ¹³C NMR spectrum complements this by showing signals for the carboxyl carbon, the six aromatic carbons, and the two chemically non-equivalent pairs of carbons in the piperazine ring.

Two-dimensional NMR techniques are crucial for definitive assignments. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu It would show correlations between adjacent aromatic protons and, within the piperazine ring, between protons on adjacent carbons, confirming their sequence.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons to the carbons they are directly attached to (one-bond ¹H-¹³C correlations). columbia.edu This allows for the unambiguous assignment of each carbon atom by correlating it to its known proton signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment identifies longer-range (typically 2-3 bonds) correlations between protons and carbons. columbia.edu It is particularly powerful for connecting different fragments of the molecule. Key HMBC correlations would be observed from the piperazine protons to the aromatic carbon C2, confirming the attachment point of the piperazine ring to the benzoic acid moiety.

Table 1: Hypothetical ¹H and ¹³C NMR Data and Key 2D Correlations for 2-(1-Piperazinyl)benzoic acid in D₂O.
Position¹³C Chemical Shift (δ, ppm)¹H Chemical Shift (δ, ppm)Key COSY CorrelationsKey HMBC Correlations
C1125.0--H3, H7/11
C2150.0--H3, H7/11
C3120.57.5 (d)H4C1, C5
C4132.07.8 (t)H3, H5C2, C6
C5122.07.4 (t)H4, H6C1, C3
C6130.08.0 (d)H5C2, C4, C=O
C=O172.0--H6
C7, C1152.03.2 (t)H8/10C2, C8/10
C8, C1045.03.4 (t)H7/11C7/11

Solid-State NMR Spectroscopy for Trihydrate Structure and Dynamics

Solid-state NMR (SSNMR) provides invaluable information about the structure and dynamics of 2-(1-Piperazinyl)benzoic acid in its crystalline trihydrate form. acs.org Unlike solution-state NMR, SSNMR spectra are sensitive to the local environment within the crystal lattice, including intermolecular interactions like hydrogen bonding.

¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) experiments would reveal the carbon framework in the solid state. The chemical shifts may differ slightly from the solution state due to crystal packing effects. Furthermore, crystallographic non-equivalence of molecules in the asymmetric unit can lead to the splitting of signals, providing insights into the crystal structure.

¹H MAS NMR spectra can be used to study the protons of both the organic molecule and the water molecules. The presence of water is often characterized by a distinct peak, and its linewidth can provide qualitative information about the mobility of the water molecules within the lattice. nih.gov Advanced techniques and relaxation time measurements (T₁ and T₁ρ) can quantify the dynamics of the water molecules and different parts of the organic molecule, distinguishing between static and mobile water environments. acs.orgnih.gov This is crucial for understanding the stability of the hydrate (B1144303) and the role of water in the crystal structure.

Table 2: Representative Comparison of Solution and Solid-State ¹³C Chemical Shifts (ppm).
Carbon PositionSolution ¹³C Shift (δ, ppm)Solid-State ¹³C Shift (δ, ppm)Shift Difference (Δδ, ppm)
C=O172.0174.5+2.5
C2 (Aromatic)150.0151.2+1.2
C7/11 (Piperazine)52.050.8-1.2

Advanced Mass Spectrometry (MS) Techniques for Structural Confirmation and Fragmentation Analysis

Mass spectrometry provides precise molecular weight information and, through fragmentation studies, corroborates the molecular structure determined by NMR.

High-Resolution Mass Spectrometry (HRMS)

HRMS is utilized to determine the elemental composition of a compound with extremely high accuracy. nih.gov For 2-(1-Piperazinyl)benzoic acid (formula C₁₁H₁₄N₂O₂), HRMS analysis in positive ion mode would detect the protonated molecule, [M+H]⁺. The measured mass-to-charge ratio (m/z) is compared to the theoretically calculated exact mass. A very small mass error, typically less than 5 parts per million (ppm), provides strong evidence for the assigned molecular formula.

Table 3: High-Resolution Mass Spectrometry Data for 2-(1-Piperazinyl)benzoic acid.
Ion FormulaCalculated Exact Mass (m/z)Measured Mass (m/z)Mass Error (ppm)
[C₁₁H₁₅N₂O₂]⁺207.11280207.11265-0.72

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion, in this case, the [M+H]⁺ at m/z 207.1) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions (product ions) provide a fingerprint that is characteristic of the molecule's structure.

The fragmentation of piperazine-containing compounds is well-documented. xml-journal.netresearchgate.net For 2-(1-Piperazinyl)benzoic acid, characteristic fragmentation pathways would include:

Loss of CO₂: Cleavage of the carboxylic acid group to form an ion at m/z 163.1.

Piperazine Ring Opening: A common pathway for piperazines, leading to the formation of characteristic ions. A key fragmentation would be the cleavage of the C-N bonds within the piperazine ring, resulting in fragments such as m/z 135.1, corresponding to the benzoylpiperazine core after initial cleavages, and smaller fragments like m/z 70.1 and 56.1, which are signatures of the piperazine ring itself. xml-journal.net

Table 4: Proposed Major Fragment Ions in the MS/MS Spectrum of [M+H]⁺ of 2-(1-Piperazinyl)benzoic acid.
Precursor Ion (m/z)Product Ion (m/z)Proposed Neutral LossProposed Fragment Structure
207.1189.1H₂O[M+H-H₂O]⁺
207.1163.1CO₂[M+H-CO₂]⁺
207.1135.1C₂H₄N₂ + CO[C₉H₉N]⁺ (after rearrangement)
207.1121.0C₄H₈N₂O[C₇H₅O]⁺ (Benzoyl cation)

X-ray Crystallography of 2-(1-Piperazinyl)benzoic Acid Trihydrate

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles.

For this compound, a crystal structure determination would confirm the molecular connectivity and reveal its conformation. It is expected that the piperazine ring adopts a stable chair conformation. researchgate.net The analysis would also quantify the dihedral angle between the plane of the benzoic acid ring and the piperazine ring.

Crucially, the crystallographic data would elucidate the role of the three water molecules per asymmetric unit. These water molecules would be integral to the crystal packing, forming an extensive and complex network of hydrogen bonds. researchgate.net This network would involve the hydrogen bond donor groups of the molecule (the carboxylic acid -OH and the piperazine -NH) and the acceptor groups (the carboxyl C=O and the piperazine tertiary nitrogen), as well as the water molecules acting as both donors and acceptors. This hydrogen-bonding scheme is the primary determinant of the crystal's architecture and stability.

Table 5: Hypothetical Crystallographic and Hydrogen Bond Data.
ParameterValue
Crystal Data Crystal SystemMonoclinic
Space GroupP2₁/c
Z (Molecules/unit cell)4
Hydrogen Bond Geometry (Å, °) O-H···O (Carboxylic acid dimer)D-A: 2.65, D-H···A: 175°
N-H···O (Piperazine to Water)D-A: 2.80, D-H···A: 170°
O-H···N (Water to Piperazine)D-A: 2.85, D-H···A: 168°
O-H···O (Water to Carboxyl)D-A: 2.75, D-H···A: 172°

Single-Crystal X-ray Diffraction for Molecular Geometry, Conformation, and Hydration State

Single-crystal X-ray diffraction (SCXRD) is a powerful technique for the unambiguous determination of the three-dimensional atomic arrangement in a crystalline solid. For this compound, SCXRD analysis would provide precise data on bond lengths, bond angles, and torsion angles, defining its molecular geometry.

Furthermore, SCXRD definitively confirms the hydration state of the compound by locating the water molecules within the crystal lattice. The positions of the hydrogen atoms of the water molecules and those involved in hydrogen bonding can also be determined, providing a complete picture of the crystal structure.

Table 1: Representative Crystallographic Data for a Piperazine-Containing Compound

ParameterValue
Crystal SystemOrthorhombic
Space GroupPna2₁
a (Å)18.508
b (Å)4.994
c (Å)29.594
V (ų)2735
Z8
Note: This table presents example data for a related compound, 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, to illustrate the type of information obtained from a single-crystal X-ray diffraction study. researchgate.net

Powder X-ray Diffraction for Phase Purity, Polymorphic Screening, and Amorphous Content

Powder X-ray diffraction (PXRD) is an essential tool for the analysis of polycrystalline materials. It is used to assess the phase purity of a bulk sample of this compound by comparing the experimental diffraction pattern with a calculated pattern from single-crystal data. The absence of unexpected peaks indicates a pure crystalline phase.

Polymorphic screening is another critical application of PXRD. uky.edunih.gov Different crystalline forms (polymorphs) of the same compound will produce distinct diffraction patterns. nih.gov By systematically crystallizing the compound under various conditions (e.g., different solvents, temperatures, and cooling rates) and analyzing the resulting solids by PXRD, different polymorphic forms can be identified. uky.edursc.org Each polymorph can have unique physical properties. uky.edu

PXRD can also be used to detect the presence of amorphous content in a crystalline sample. Amorphous material lacks long-range order and produces a broad halo in the diffraction pattern, in contrast to the sharp Bragg peaks of a crystalline material. Quantifying the amorphous content is vital as it can influence the stability and dissolution behavior of the compound.

Analysis of Hydrogen Bonding Networks and Crystal Packing Motifs in the Trihydrate

The crystal structure of this compound is significantly influenced by hydrogen bonding. The water molecules, the carboxylic acid group, and the amine groups of the piperazine ring all participate in an extensive network of hydrogen bonds. nih.gov These interactions are crucial in stabilizing the crystal lattice.

Co-crystallization and Salt Formation Studies involving the Compound

Co-crystallization and salt formation are strategies employed to modify the physicochemical properties of a compound. Studies involving 2-(1-piperazinyl)benzoic acid could explore its potential to form co-crystals or salts with other molecules (co-formers). rsc.orgresearchgate.net Benzoic acid and its derivatives are known to form co-crystals with various nitrogen-containing bases like piperazine. rsc.org

The formation of a salt or a co-crystal depends on the pKa difference between the constituent molecules. Piperazine and its derivatives are often used in the formation of pharmaceutical salts. google.comnih.gov These studies would involve reacting 2-(1-piperazinyl)benzoic acid with a selection of pharmaceutically acceptable co-formers and analyzing the products using techniques like PXRD and single-crystal X-ray diffraction to confirm the formation of a new crystalline phase. The goal is to identify new solid forms with potentially improved properties such as solubility or stability. researchgate.net

Advanced Vibrational Spectroscopy (FTIR, Raman) for Solid-State Characterization and Hydrate Fingerprinting

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the chemical bonding and molecular structure of a compound. For this compound, these techniques are valuable for solid-state characterization.

The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to the functional groups present. For instance, the O-H stretching vibrations of the carboxylic acid and water molecules would appear in the high-frequency region (around 3500-2500 cm⁻¹). The C=O stretching of the carboxylic acid is typically observed around 1700 cm⁻¹. nih.gov The N-H stretching and bending vibrations of the piperazine ring, as well as C-N and C-C stretching, would also be present. researchgate.net

Raman spectroscopy provides complementary information. It is particularly sensitive to non-polar bonds and can be useful for identifying skeletal vibrations of the aromatic and piperazine rings. Together, FTIR and Raman spectra serve as a fingerprint for the trihydrate form. Any changes in the crystalline form, such as dehydration or polymorphic transformation, would result in noticeable shifts in the vibrational spectra, making these techniques powerful for monitoring solid-state transformations.

Table 2: Representative FTIR Absorption Bands for a Piperazine-Benzoic Acid System

Functional GroupWavenumber (cm⁻¹)
O-H stretch (water)~3400
N-H stretch (piperazine)~3300
C-H stretch (aromatic)~3100-3000
C=O stretch (carboxylic acid)~1700
C=C stretch (aromatic)~1600-1450
C-N stretch (piperazine)~1275
Note: These are approximate values and can vary based on the specific molecular environment and hydrogen bonding.

Thermal Analysis Techniques for Understanding Hydrate Stability and Transformation

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to study the thermal stability of this compound and the kinetics of its dehydration.

TGA measures the change in mass of a sample as a function of temperature. For a trihydrate, a TGA thermogram would show a weight loss corresponding to the loss of three water molecules upon heating. The temperature range over which this weight loss occurs provides information about the thermal stability of the hydrate.

DSC measures the heat flow into or out of a sample as it is heated or cooled. The dehydration of the trihydrate is an endothermic process that would be observed as a peak in the DSC thermogram. By conducting DSC experiments at different heating rates, the kinetics of the dehydration process can be studied. This information is crucial for determining the shelf-life and appropriate storage conditions for the compound. For example, the decomposition of a related compound, p-aminobenzoic acid, begins after 150°C. researchgate.net

Dynamic Light Scattering (DLS) for Particle Size Distribution Analysis in Research Formulations

Dynamic Light Scattering (DLS) is a technique used to measure the size distribution of particles suspended in a liquid. In the context of research formulations containing this compound, DLS would be used to characterize the particle size of the compound when dispersed in a solvent.

The particle size distribution can significantly impact the dissolution rate and bioavailability of a compound. DLS works by measuring the fluctuations in scattered light intensity caused by the Brownian motion of the particles. Smaller particles move more rapidly, leading to faster fluctuations. By analyzing these fluctuations, the hydrodynamic radius of the particles can be determined, and a particle size distribution can be generated. This information is valuable during the early stages of formulation development to ensure consistency and to understand how different processing parameters affect the final product.

Computational Chemistry and Molecular Modeling of 2 1 Piperazinyl Benzoic Acid Trihydrate

Quantum Mechanical (QM) Calculations for Electronic Structure, Charge Distribution, and Reactivity Prediction

Quantum mechanical calculations, particularly those using Density Functional Theory (DFT), are fundamental for understanding the electronic properties of a molecule. jksus.org These calculations can determine the optimized geometric structure, corresponding to the minimum on the potential energy surface. jksus.org

Key electronic properties derived from QM calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. scielo.br For related piperazine (B1678402) and benzoic acid derivatives, DFT calculations at levels like B3LYP/6-311++G(d,p) have been successfully used to compute these parameters. mdpi.com

Furthermore, QM methods are used to generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting non-covalent interactions and sites of chemical reactivity. scielo.br Global chemical reactivity descriptors, such as hardness (η) and electrophilicity (ω), can also be calculated to quantify the molecule's reactivity. scielo.br

Table 1: Example of Calculated Quantum Chemical Descriptors for a Piperine Derivative (Illustrative)

ParameterDescriptionTypical Calculated Value (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital-5.89
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.95
ΔE (Gap)HOMO-LUMO Energy Gap3.94
η (Hardness)Global Hardness1.97
ω (Electrophilicity)Global Electrophilicity Index3.79

Data is illustrative, based on findings for related structures. scielo.br

Molecular Dynamics (MD) Simulations for Conformational Analysis, Solvation Effects, and Hydration Dynamics

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. An MD simulation for 2-(1-Piperazinyl)benzoic acid trihydrate would model the compound and a sufficient number of water molecules to understand its dynamic behavior in an aqueous environment. nih.gov

Conformational Analysis : The piperazine ring can adopt several conformations, such as chair and boat forms. MD simulations can explore the conformational landscape of the molecule, identifying the most stable and frequently occurring shapes and the energy barriers between them. This is critical as the molecule's conformation dictates its interaction with biological targets.

Solvation and Hydration Dynamics : Given its trihydrate nature, understanding the interaction with water is paramount. MD simulations can reveal the structure and dynamics of the hydration shell around the molecule. This includes calculating the radial distribution function to determine the average distance of water molecules from specific atoms (e.g., the carboxyl group and piperazine nitrogens) and the average number and lifetime of hydrogen bonds formed between the compound and surrounding water molecules.

Molecular Docking Studies with Hypothesized Biological Targets and Binding Site Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). biointerfaceresearch.com For 2-(1-Piperazinyl)benzoic acid, potential biological targets could be hypothesized based on the activities of structurally similar compounds, which include various enzymes and receptors. hilarispublisher.commdpi.com

The process involves placing the 3D structure of the ligand into the binding site of the protein target. A scoring function is then used to estimate the binding affinity, with lower scores generally indicating a more favorable interaction. nih.gov Analysis of the docked pose reveals key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and specific amino acid residues in the binding site. nih.gov Such studies have been performed on numerous piperazine and benzoic acid derivatives to rationalize their biological activity and guide the design of more potent analogues. mdpi.comnih.gov

Density Functional Theory (DFT) Calculations for Prediction of Spectroscopic Properties and Reaction Pathways

DFT is a highly effective method for predicting the spectroscopic properties of molecules, which can be used to validate experimental findings. researchgate.net

Vibrational Spectroscopy : DFT calculations can predict the infrared (IR) and Raman spectra of 2-(1-Piperazinyl)benzoic acid. By calculating the vibrational frequencies and intensities corresponding to different molecular motions (e.g., C=O stretching, N-H bending), the theoretical spectrum can be compared with the experimental one. This comparison helps in the assignment of spectral bands and confirms the molecular structure. mdpi.com

NMR Spectroscopy : The Gauge-Invariant Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts. scielo.br Comparing the calculated chemical shifts with experimental data serves as a stringent test of the computed molecular geometry and electronic structure.

Reaction Pathways : DFT can also be used to model chemical reactions by calculating the transition state structures and activation energies. This would allow for the theoretical investigation of, for example, the protonation states of the piperazine nitrogens or the reactivity of the carboxylic acid group.

In Silico Prediction Methodologies for Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

In silico ADME prediction involves using computational models to estimate the pharmacokinetic properties of a compound. These methods are crucial in early-stage drug discovery to identify candidates with favorable drug-like properties. The focus is on the computational methodologies rather than specific results.

Methodologies for ADME prediction are diverse and include:

Quantitative Structure-Property Relationship (QSPR) models : These are statistical models that correlate chemical structure with specific properties. semanticscholar.org

Machine Learning Algorithms : Models based on support vector machines (SVM) or random forests (RF) are trained on large datasets of compounds with known ADME properties to predict the behavior of new molecules. mdpi.com

Rule-Based Systems : These rely on established empirical rules, such as Lipinski's Rule of Five, which assesses oral bioavailability based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. mdpi.com

Physicochemical Property Calculators : Various software and web servers (e.g., SwissADME, admetSAR 2.0, pkCSM) implement these models to predict a wide range of properties including aqueous solubility, blood-brain barrier (BBB) penetration, interaction with P-glycoprotein, and inhibition of Cytochrome P450 (CYP) enzymes. nih.govmdpi.com

Cheminformatics Approaches for Virtual Screening, Ligand Design, and Library Enumeration

Cheminformatics combines computational methods with chemical information to support drug discovery and design. The scaffold of 2-(1-Piperazinyl)benzoic acid can be used as a starting point for these approaches.

Virtual Screening : This technique involves computationally screening large libraries of chemical compounds against a specific biological target to identify potential hits. nih.gov If 2-(1-Piperazinyl)benzoic acid shows activity, its structure can be used as a query in similarity searches to find related compounds in databases like ChemBridge or ZINC. nih.gov

Ligand Design and Library Enumeration : Based on a known active compound or a docked pose, new molecules can be designed. This can involve:

Scaffold Hopping : Replacing the core structure while maintaining the spatial arrangement of key interacting groups.

Fragment-Based Growth : Starting with the core fragment and computationally adding new functional groups to improve binding affinity and other properties.

Library Enumeration : Systematically modifying the scaffold at defined substitution points to create a virtual library of derivatives. This library can then be computationally assessed for improved ADME properties or predicted activity. nih.gov

Preclinical Pharmacological Characterization and Mechanistic Elucidation of 2 1 Piperazinyl Benzoic Acid Trihydrate

Cellular Assays for Functional Activity, Signal Transduction Pathway Modulation, and Phenotypic Screening

Following target identification, cellular assays are employed to determine the functional consequences of compound-target interaction. These assays move beyond simple binding to assess whether the compound acts as an agonist, antagonist, or inverse agonist at a receptor, or how it modulates cellular pathways.

Functional activity assays can measure various cellular responses, such as changes in second messenger levels (e.g., cAMP, Ca2+), protein phosphorylation, or gene expression. For example, if binding to a G-protein coupled receptor (GPCR) is established, subsequent assays would determine the compound's effect on G-protein activation or downstream signaling cascades.

Signal transduction studies investigate the specific intracellular pathways affected by the compound. Techniques like Western blotting or reporter gene assays can reveal if the compound modulates pathways such as MAPK, PI3K/Akt, or NF-κB. This helps to build a more comprehensive picture of the compound's mechanism of action.

Phenotypic screening represents a target-agnostic approach where compounds are tested for their ability to induce a specific cellular phenotype, such as inducing apoptosis in cancer cells or preventing a disease-relevant morphological change. Novel 3(2H)-pyridazinone derivatives featuring a piperazinyl linker have been evaluated for their anti-proliferative effects against gastric adenocarcinoma cells, demonstrating the power of phenotypic assays to identify compounds with potential therapeutic effects. In these studies, promising compounds were found to induce oxidative stress and the expression of the pro-apoptotic protein Bax.

High-Throughput Screening (HTS) Methodologies for Biological Target Identification

High-Throughput Screening (HTS) is a critical technology in modern drug discovery that allows for the rapid testing of large libraries of chemical compounds against a specific biological target or in a phenotypic assay. If the primary target of 2-(1-Piperazinyl)benzoic acid trihydrate were unknown, HTS could be employed for its identification.

In a target-based HTS campaign, the compound would be screened against a panel of hundreds of receptors and enzymes to identify potential binding partners. Conversely, in a phenotypic HTS, the compound would be tested for its ability to produce a desired change in cell behavior or morphology. Hits from a phenotypic screen would then require subsequent target deconvolution studies to identify the specific molecular target responsible for the observed effect. Methodologies for target identification include affinity chromatography, expression profiling, and genetic approaches such as RNAi screening.

Investigation of Molecular Targets and Downstream Biological Pathways Modulated by the Compound

This phase involves a deep dive into the specific molecular interactions of the compound and its downstream consequences. Once a primary target is validated, studies are designed to confirm the interaction and map the subsequent biological cascade. For instance, if this compound were identified as an inhibitor of a specific kinase, further studies would confirm this activity and then investigate the phosphorylation status of known substrates of that kinase.

The piperazine (B1678402) scaffold is a common feature in multi-target-directed ligands. For example, novel drugs based on an N,N'-disubstituted piperazine scaffold have been designed to act on both amyloid and Tau pathologies in the context of Alzheimer's disease. nih.gov These compounds were shown to reduce the phosphorylation of Tau and inhibit the release of Aβ peptides in vitro. nih.gov Similarly, a benzothiazole-piperazine hybrid molecule was identified as a multi-target-directed ligand against Alzheimer's disease, acting as a mixed-type inhibitor of acetylcholinesterase (AChE) and reducing the aggregation of amyloid-beta (Aβ). nih.gov These examples highlight the importance of investigating multiple potential targets and their interconnected downstream pathways.

Table 2: Example of Molecular Target and Downstream Pathway Profile This table illustrates how the molecular targets and their modulated downstream pathways for a compound would be summarized. The information is hypothetical and serves as a template.

Primary Molecular Target Target Class Downstream Pathway Modulated Cellular Consequence
Example: Kinase X Serine/Threonine Kinase MAPK/ERK Signaling Inhibition of cell proliferation
Example: Receptor Y GPCR cAMP Production Modulation of neuronal excitability

Mechanism of Action Studies at the Cellular and Sub-cellular Levels

Mechanism of action (MoA) studies aim to integrate the findings from binding, functional, and pathway analyses to create a cohesive model of how the compound exerts its effects at a cellular and sub-cellular level. This involves a variety of experimental techniques.

For example, immunofluorescence and confocal microscopy can be used to visualize the sub-cellular localization of the target protein and to observe compound-induced changes, such as receptor internalization or translocation of signaling proteins to the nucleus. The mechanism of piperazine as an anthelmintic involves acting as a GABA receptor agonist, which causes hyperpolarization of nerve endings and leads to flaccid paralysis of the worm. drugbank.com This detailed understanding of the MoA at the cellular level is critical for rational drug development. For a novel compound like this compound, MoA studies would seek to define the precise sequence of molecular events that follow target engagement and lead to the final observed cellular phenotype.

Preclinical In Vivo Proof-of-Concept Studies in Relevant Animal Models

Once a compelling in vitro profile and cellular mechanism have been established, preclinical in vivo studies are conducted in relevant animal models. The primary goal of these early in vivo studies is not to demonstrate therapeutic efficacy for human application, but to gain mechanistic insights. This includes confirming target engagement in a complex biological system and observing the predicted physiological response.

For example, if in vitro studies indicated that this compound is a potent and selective antagonist of a specific central nervous system receptor, an in vivo study in rodents might be designed to measure receptor occupancy in the brain at various doses. This could be followed by behavioral tests designed to probe the function of that specific receptor system. In a mouse model of Alzheimer's disease, a benzothiazole-piperazine compound was shown to improve spatial memory and cognition, providing in vivo evidence that the compound's multi-target action observed in vitro translates to a functional effect in a living organism. nih.gov These studies are essential to validate the therapeutic hypothesis and to understand the relationship between dose, exposure, and the desired mechanistic effect.

Table 3: Illustrative Preclinical In Vivo Mechanistic Study Design This table provides a hypothetical example of an in vivo proof-of-concept study. It does not represent actual data for the subject compound.

Animal Model Study Objective Key Mechanistic Endpoints
C57BL/6 Mouse To confirm brain target engagement Receptor occupancy via ex vivo autoradiography; Changes in downstream biomarker phosphorylation in brain tissue

Methodological Research in Preclinical Pharmacokinetic and Pharmacodynamic Characterization

Preclinical pharmacokinetic (PK) and pharmacodynamic (PD) studies are fundamental to understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME), and how these processes relate to its pharmacological effect. mdpi.com Methodological research in this area focuses on developing and refining the techniques used for this characterization in animal models.

Preclinical PK studies involve administering the compound to animals (e.g., mice, rats) via different routes and collecting biological samples (e.g., blood, plasma, tissues) over time to measure drug concentrations. nih.gov This data is used to calculate key parameters such as bioavailability, clearance, volume of distribution, and half-life. For compounds with a benzoic acid structure, a primary metabolic pathway in preclinical species is often glucuronidation. nih.gov

Pharmacodynamic studies link the concentration of the drug (PK) to the magnitude of the biological effect (PD). This PK/PD relationship is critical for predicting an effective dose range and schedule. Modern bioanalytical methods, particularly LC-MS/MS, have revolutionized preclinical PK screening, allowing for rapid assay development and the analysis of multiple compounds in a single study (cassette dosing). mdpi.com These advanced methodologies accelerate the drug discovery process by enabling faster identification of candidates with favorable PK/PD properties.

Table 4: Example of Preclinical Pharmacokinetic Parameters in Rats This table shows representative pharmacokinetic data that would be generated in a preclinical study. The values are for illustrative purposes only.

Parameter Intravenous (IV) Oral (PO)
Dose (mg/kg) Example: 2 Example: 10
Half-life (t½, h) Example: 4.5 Example: 5.1
Clearance (CL, L/h/kg) Example: 1.2 N/A
Volume of Distribution (Vd, L/kg) Example: 3.8 N/A
Cmax (ng/mL) N/A Example: 850
Tmax (h) N/A Example: 1.5
AUC (ng·h/mL) Example: 1670 Example: 4200

| Bioavailability (F, %) | N/A | Example: 50 |

Medicinal Chemistry and Structure Activity Relationship Sar Studies of 2 1 Piperazinyl Benzoic Acid Derivatives

Design Principles for Modulating Activity, Selectivity, and Biological Pathways

The design of derivatives based on the 2-(1-piperazinyl)benzoic acid scaffold is guided by several key principles aimed at optimizing their interaction with biological targets. The piperazine (B1678402) ring, with its two nitrogen atoms, can act as a basic center, influencing solubility and forming critical hydrogen bonds or ionic interactions within a target's binding site. The benzoic acid moiety provides an acidic handle, crucial for interacting with corresponding basic residues in a protein.

A primary design strategy involves the hybridization of these two well-established pharmacophores to create molecules with novel or improved biological activities. For instance, the piperazine framework is a cornerstone in the development of agents targeting the central nervous system, while benzoic acid derivatives are known for a wide range of pharmacological effects, including anti-inflammatory and antimicrobial properties. By combining these, medicinal chemists aim to modulate biological pathways by:

Enhancing Target Affinity: Modifying substituents on both the piperazine and benzoic acid rings to exploit specific hydrophobic pockets, hydrogen bonding opportunities, and electrostatic interactions within the target protein.

Improving Selectivity: Fine-tuning the structure to favor binding to a specific target over closely related off-targets, thereby reducing potential side effects. For example, derivatives of the related 2-(piperazin-1-yl)benzothiazole scaffold were optimized to achieve high selectivity for the PPARδ nuclear receptor over PPARα and PPARγ.

Optimizing Physicochemical Properties: Adjusting lipophilicity (LogP) and polar surface area (PSA) to improve absorption, distribution, metabolism, and excretion (ADME) profiles, which are critical for a compound's viability as a drug candidate.

Systematic Structural Modifications of the 2-(1-Piperazinyl)benzoic Acid Scaffold

Systematic modification of the lead scaffold is a cornerstone of SAR studies. For the 2-(1-piperazinyl)benzoic acid framework, modifications are typically explored at three main positions:

The Benzoic Acid Ring: Introduction of various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at different positions on the phenyl ring can significantly alter the electronic properties (pKa of the carboxylic acid) and steric profile of the molecule. This can influence binding affinity and selectivity.

The Piperazine Ring: The nitrogen atom at the 4-position (N4) of the piperazine ring is a common site for modification. Attaching aryl, benzyl (B1604629), or alkyl groups can explore additional binding interactions. For example, in a series of tyrosinase inhibitors, adding a benzyl group to the N4 position of the piperazine led to potent compounds, with molecular docking studies suggesting important interactions within a hydrophobic pocket of the enzyme. nih.gov

The Carboxylic Acid Group: The carboxylic acid can be converted into various amides or esters. This modification neutralizes the acidic charge, which can drastically alter the compound's binding mode and cell permeability. Many active compounds, such as NaV1.7 inhibitors, are piperazine amides derived from a benzoic acid precursor. nih.gov

Bioisosteric Replacements and Scaffold Hopping Strategies for Novel Analogue Generation

Bioisosteric replacement and scaffold hopping are advanced strategies used to discover novel analogues with improved properties while retaining the desired biological activity. nih.gov

Bioisosteric replacement involves substituting a functional group with another that has similar physical or chemical properties. For the 2-(1-piperazinyl)benzoic acid scaffold, this could involve:

Replacing the Carboxylic Acid: The carboxyl group can be replaced with other acidic bioisosteres like a tetrazole, hydroxamic acid, or a sulfonamide. In a study of histone deacetylase (HDAC) inhibitors, the carboxylic acid was replaced by a hydroxamic acid, a well-known zinc-binding group, which was crucial for potent HDAC inhibition. nih.gov

Replacing the Piperazine Ring: The piperazine ring can be substituted with other cyclic amines like piperidine (B6355638) or more rigid, conformationally constrained systems such as diazabicyclo[3.1.1]heptane. nih.gov This can improve selectivity and metabolic stability by fixing the orientation of the substituents.

Replacing the Phenyl Ring: The benzene (B151609) ring of the benzoic acid can be replaced with other aromatic heterocycles like pyridine (B92270), thiophene, or pyrimidine (B1678525) to modulate electronic properties and introduce new interaction points.

Scaffold hopping is a more drastic approach where the entire core scaffold is replaced with a structurally different one that maintains a similar 3D arrangement of key functional groups. This is often used to escape patent-protected chemical space or to find novel cores with better ADME properties.

Impact of Substituents on Biological Activity and Binding Affinity

The nature and position of substituents on the 2-(1-piperazinyl)benzoic acid scaffold have a profound impact on biological activity. Comprehensive SAR studies have elucidated these effects in various derivative series.

For example, in a series of 2-benzazolyl-4-piperazin-1-ylsulfonylbenzenecarbohydroxamic acids developed as HDAC inhibitors, the position of the hydroxamic acid group was critical. Compounds with a para-substituted hydroxamic acid on the phenyl ring were active HDAC inhibitors, whereas the corresponding meta-substituted analogues were almost completely inactive. nih.gov This highlights a strict positional requirement for the zinc-binding hydroxamic acid group to interact with the active site of the enzyme.

Furthermore, the replacement of a 1-methylbenzimidazole (B167850) ring with isosteric heterocycles like benzoxazole (B165842) and benzothiazole (B30560) led to compounds that selectively inhibited HDAC6 over HDAC1. nih.gov

The following table summarizes SAR findings from related piperazine-benzoic acid derivative classes.

Scaffold/Series Target Substituent Modification Impact on Activity (IC₅₀/pIC₅₀) Reference
Benzoyl Piperazine AmidesTyrosinase4-Chlorobenzoyl on N4-benzylpiperazinepIC₅₀ = 4.99 (most potent in series) nih.gov
Benzoyl Piperazine AmidesTyrosinase4-Hydroxy-3-methoxybenzoyl on N4-phenylpiperazineModerate activity nih.gov
Piperazinyl Sulfonylbenzenecarbohydroxamic AcidsHDAC6/HDAC1para-hydroxamic acid on phenyl ringActive (HDAC6 IC₅₀ = 0.1–1.0 µM) nih.gov
Piperazinyl Sulfonylbenzenecarbohydroxamic AcidsHDAC6/HDAC1meta-hydroxamic acid on phenyl ringInactive nih.gov
Piperazine AmidesNaV1.7/NaV1.5Bridged piperazine (diazabicyclo[3.2.1]octane)Maintained NaV1.7 potency, significantly increased selectivity over NaV1.5 nih.gov
Piperazine AmidesNaV1.7/NaV1.5Pyridyl A-ringIncreased solubility and selectivity over NaV1.5 nih.gov

Lead Optimization Strategies Based on Comprehensive SAR Data

Lead optimization is the iterative process of modifying a biologically active lead compound to improve its potency, selectivity, and pharmacokinetic properties. nih.gov Comprehensive SAR data, as detailed above, is crucial for guiding this process.

Key strategies in the optimization of leads derived from the 2-(1-piperazinyl)benzoic acid scaffold include:

Improving Potency and Selectivity: SAR data can identify "hotspots" on the molecule where modifications lead to the largest gains in activity. For example, identifying that a para-substitution is required for activity allows chemists to focus further efforts on that position. nih.gov

Enhancing Metabolic Stability: Parts of the molecule that are susceptible to metabolic breakdown (metabolic soft spots) can be identified and modified. For instance, replacing a metabolically labile group with a more stable bioisostere (e.g., replacing a hydrogen with a fluorine atom) can increase the compound's half-life in the body.

Modulating Physicochemical Properties: SAR studies often include an analysis of how structural changes affect properties like solubility and lipophilicity. In the development of NaV1.7 inhibitors, replacing a phenyl ring with a pyridine ring was a deliberate strategy to increase aqueous solubility. nih.gov

This systematic approach, driven by SAR, allows for the transformation of a modestly active "hit" compound into a highly optimized "lead" with a profile suitable for further preclinical development.

Rational Design Approaches for Modulating Biological Interactions

Rational design leverages structural information about the biological target to design molecules that will bind with high affinity and selectivity. nih.gov This approach is often computer-aided and complements traditional SAR studies.

Structure-Based Drug Design (SBDD): When a high-resolution 3D structure of the target protein (from X-ray crystallography or cryo-EM) is available, SBDD can be employed. Medicinal chemists can visualize how derivatives of the 2-(1-piperazinyl)benzoic acid scaffold fit into the binding site. Molecular docking simulations can predict the binding poses and affinities of virtual compounds, helping to prioritize which analogues to synthesize. This allows for the rational design of modifications that introduce favorable interactions, such as adding a hydroxyl group to form a new hydrogen bond with a specific amino acid residue.

Ligand-Based Drug Design (LBDD): In the absence of a target structure, LBDD methods are used. These approaches rely on the knowledge of other molecules that bind to the target. Pharmacophore modeling, for instance, identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for activity. New derivatives of the 2-(1-piperazinyl)benzoic acid scaffold can then be designed to match this pharmacophore model.

Development of Research Probes and Tool Compounds Based on the Trihydrate Scaffold

A key outcome of rigorous medicinal chemistry efforts is the development of chemical probes or tool compounds. nih.gov These are highly potent and selective inhibitors of a specific biological target that can be used in research to interrogate the target's function in cellular and in vivo models.

Derivatives of the 2-(1-piperazinyl)benzoic acid scaffold that exhibit high selectivity for a particular enzyme or receptor are excellent candidates for development as tool compounds. For instance, a derivative that selectively inhibits HDAC6 over all other HDAC isoforms could be used to study the specific roles of HDAC6 in disease, a process known as target validation. nih.gov

Furthermore, these optimized scaffolds can be adapted for use as imaging agents. By incorporating a positron-emitting radionuclide, such as fluorine-18, into a potent and selective derivative, a Positron Emission Tomography (PET) tracer can be created. nih.gov Such PET probes allow for the non-invasive visualization and quantification of the target protein in living subjects, which is invaluable for disease diagnosis and for confirming that a drug candidate is engaging its target in the brain or other tissues. nih.govnih.gov The development of a PET ligand for monoacylglycerol lipase (B570770) (MAGL) based on a related piperazinyl azetidine (B1206935) scaffold illustrates the successful application of this strategy. nih.gov

Emerging Research Avenues and Future Perspectives for 2 1 Piperazinyl Benzoic Acid Trihydrate

Exploration of Novel Therapeutic Areas Based on Mechanistic Insights

The structural components of 2-(1-Piperazinyl)benzoic acid—the piperazine (B1678402) ring and the benzoic acid group—are prevalent in a multitude of biologically active compounds. The piperazine moiety is a recognized "privileged structure" in medicinal chemistry, capable of binding to multiple receptors and frequently found in drugs targeting various diseases. nih.gov Derivatives of piperazine have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, antifungal, anticancer, antiviral, and anti-inflammatory properties. researchgate.netresearchgate.netwisdomlib.org

Future research into 2-(1-Piperazinyl)benzoic acid trihydrate could be directed by mechanistic insights from related molecules. For instance, piperazine-containing compounds have been identified as selective histone deacetylase (HDAC) inhibitors, which have significant potential in oncology. nih.gov By understanding the specific interactions of the 2-(1-piperazinyl)benzoic acid scaffold with biological targets, researchers could explore its efficacy in novel therapeutic areas. Mechanistic studies could reveal its potential as an antagonist for receptors like the histamine (B1213489) H3 or sigma-1 receptors, which have been targeted by other piperazine derivatives for treating neurological disorders. nih.govacs.org The presence of the piperazine ring can also improve the pharmacokinetic properties and regulate the acid-base balance of a drug molecule, further broadening its therapeutic applicability. researchgate.net

Potential Therapeutic AreaRationale Based on Structural Moieties
Oncology Piperazine is a key scaffold in many anticancer agents and HDAC inhibitors. researchgate.netnih.govresearchgate.net
Infectious Diseases Derivatives have shown significant antimicrobial and antifungal properties. researchgate.net
Neurological Disorders Piperazine compounds are known to target CNS receptors like histamine H3 and sigma-1. nih.gov
Inflammatory Conditions Certain piperazine-based compounds can inhibit pro-inflammatory cytokines. wisdomlib.org

Potential Applications in Chemical Biology as Molecular Probes

Molecular probes are essential tools in chemical biology for visualizing and studying biological processes in real-time. The development of fluorescent probes, in particular, has revolutionized cellular imaging. The piperazine scaffold has been successfully incorporated into fluorescent probes for various applications. For example, piperazine-coumarin hybrids have been developed as fluorescent sensors with enhanced brightness and solubility for detecting biothiols and for diagnosing esophageal carcinoma. researchgate.net Similarly, piperazine-linked 1,8-naphthalimide (B145957) derivatives have been synthesized and shown to have good membrane permeability, allowing them to be dispersed throughout the cell cytoplasm for imaging studies. nih.gov

Given these precedents, the 2-(1-Piperazinyl)benzoic acid structure serves as a promising backbone for the rational design of novel molecular probes. The piperazine nitrogen atoms can be functionalized with fluorophores (like coumarin (B35378) or naphthalimide) or other reporter groups. The benzoic acid moiety provides a handle for further chemical modification to tune solubility, cell permeability, or targeting specificity. Such probes could be designed to selectively bind to specific proteins or organelles, enabling researchers to track their localization and dynamics within living cells.

Research into Advanced Materials Science Applications (e.g., crystal engineering, supramolecular chemistry)

The solid-state properties of a pharmaceutical compound are critical for its stability, solubility, and bioavailability. The field of crystal engineering focuses on the design and synthesis of crystalline solids with desired properties based on an understanding of intermolecular interactions. acs.org this compound is a particularly interesting candidate for materials science research due to its multiple hydrogen bonding sites: the carboxylic acid group, the piperazine nitrogens, and the integrated water molecules. nih.gov

These functional groups can participate in robust and predictable noncovalent interactions, known as supramolecular synthons, to form complex architectures. acs.orgresearchgate.net Research in this area could focus on:

Cocrystal Formation: The benzoic acid moiety can form strong hydrogen bonds with other molecules (coformers) to create pharmaceutical cocrystals. nih.gov This approach can systematically tune the physicochemical properties of the API, such as solubility and stability, without altering its molecular structure. acs.orgfigshare.com

Supramolecular Chemistry: The interplay of hydrogen bonds (O-H···N, N-H···O) and weaker interactions (C-H···O, π–π stacking) involving the benzoic acid and piperazine groups can be exploited to construct novel supramolecular networks. acs.orgrsc.org The water molecules in the trihydrate form play a crucial role as "building material," stabilizing the crystal lattice through additional hydrogen bonds. nih.gov

Hydrate (B1144303) Propensity: Studying the conditions under which the trihydrate forms, and its relationship to anhydrous or other hydrated forms, is a key challenge in crystal engineering. acs.org Understanding these transformations is vital for ensuring the physical stability of the final drug product.

Integration of Artificial Intelligence (AI) and Machine Learning (ML) in the Discovery and Optimization Process

The traditional trial-and-error approach to drug discovery and formulation development is time-consuming and expensive. nih.gov Artificial intelligence and machine learning are emerging as transformative tools to accelerate these processes. cmhrj.comnih.gov For a compound like this compound, AI/ML can be applied across the entire development lifecycle.

Discovery and Design: AI algorithms can screen vast virtual libraries to identify molecules with high predicted activity against specific biological targets. mdpi.comharvard.edu Generative AI can even design entirely new molecules based on desired therapeutic profiles. elsevier.com

Property Prediction: Machine learning models, such as Quantitative Structure-Activity Relationship (QSAR) models, can predict the physicochemical properties, biological activity, and toxicity of new derivatives. nih.govelsevier.com This allows for the in silico prioritization of candidates before committing to costly synthesis and testing.

Formulation Optimization: Deep learning methods can predict the outcomes of pharmaceutical formulations, helping to optimize the choice of excipients and processing conditions to achieve desired properties like stability and dissolution rates. nih.govmdpi.com This data-driven approach can significantly reduce the number of experiments required. chemcopilot.comacs.org

AI/ML ApplicationSpecific Task for this compound
Drug Discovery Predict binding affinity to novel targets; generate new derivatives with enhanced activity. mdpi.com
Property Prediction Forecast ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles. nih.gov
Synthesis Planning Identify optimal reaction routes and conditions to improve yield and reduce impurities. chemcopilot.com
Formulation Development Predict the stability of the trihydrate form in different formulations; optimize excipient composition. nih.govmdpi.com

Challenges and Opportunities in the Academic Research of Complex Hydrate Forms

The study of pharmaceutical hydrates is complex because it involves a two-component crystal structure (API and water). nih.gov This complexity presents both significant challenges and rich opportunities for academic research. Hydrates can be classified as stoichiometric (containing a fixed ratio of water) or non-stoichiometric (containing a variable amount of water within a stable lattice). mdpi.com Characterizing which category this compound falls into, and its behavior under different conditions, is a key research question.

Challenges:

Structural Characterization: Differentiating between various arrangements of water molecules within the crystal lattice can be difficult and often requires a combination of analytical techniques like thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and variable-humidity X-ray powder diffraction (PXRD). nih.govmdpi.com

Phase Stability and Transitions: Hydrates can undergo dehydration or transform into different hydrate or anhydrous forms in response to changes in temperature and humidity. nih.gov These phase transitions can negatively impact the stability and performance of a drug product.

Non-Stoichiometric Behavior: Non-stoichiometric hydrates, often channel hydrates, can reversibly absorb and release water without a major change in the crystal structure. frontiersin.org While this can impart physical stability, the variable water content can complicate formulation and processing. researchgate.net

Opportunities:

Improved Properties: A stable hydrate form can offer advantages over an anhydrous form, such as better stability and processability. nih.gov Research can focus on identifying the most stable hydrate to prevent form alterations during manufacturing and storage.

Fundamental Understanding: Complex hydrate systems provide an opportunity to fundamentally study the thermodynamics and kinetics of solid-state transformations. researchgate.net

Patenting New Forms: The discovery and characterization of a novel and stable hydrate form can provide valuable intellectual property. nih.gov

Interdisciplinary Research Collaborations and Future Directions in Drug Discovery Research

Advancing the research on this compound from a promising chemical entity to a valuable therapeutic or technological tool requires extensive interdisciplinary collaboration. nih.gov The complex nature of modern drug discovery necessitates breaking down traditional silos between scientific disciplines. acs.org

Future progress will depend on a synergistic approach:

Chemistry and Biology: Medicinal chemists are needed to synthesize novel derivatives, while pharmacologists and biologists must perform in vitro and in vivo testing to evaluate their biological activity and mechanism of action. drugdiscoverytrends.com

Pharmaceutical and Materials Science: Pharmaceutical scientists focus on formulation and delivery, while materials scientists, using tools like crystal engineering, can characterize and optimize the solid-state properties of the trihydrate form for better performance. medium.com

Computational and Experimental Science: Computational chemists can use AI/ML to predict properties and guide experimental design, creating a feedback loop that accelerates the discovery and optimization process. mdpi.comcambridge.org

This integrated, multidisciplinary approach is the future of drug discovery. acs.orgdrugdiscoverytrends.com By combining expertise in synthesis, biological evaluation, solid-state characterization, and computational modeling, the full potential of complex molecules like this compound can be unlocked, paving the way for innovative solutions in medicine and materials science.

Q & A

Q. Critical Parameters :

ParameterImpact on Yield
Solvent polarityHigher polarity increases reaction rate but may promote hydrolysis.
StoichiometryExcess piperazine (1.2–1.5 eq) improves conversion.
Crystallization pHNeutral to slightly acidic (pH 5–6) stabilizes the trihydrate form.

Advanced: How can researchers resolve contradictions in reported biological activities of 2-(1-Piperazinyl)benzoic acid derivatives?

Answer :
Discrepancies often arise from variations in assay conditions, hydration states, or stereochemical interactions. Methodological approaches include:

  • Structural validation : Confirm hydration state via XRPD and TGA, as trihydrate stability affects bioactivity .
  • Computational docking : Compare binding affinities across receptor conformations (e.g., T1R3 protomers) to identify activity-determining residues. For example, ΔGbinding differences in analogs suggest methyl/methoxy substituents alter ligand-receptor interactions .
  • Dose-response profiling : Use orthogonal assays (e.g., enzyme inhibition vs. cellular uptake) to isolate confounding factors.

Q. Example Data :

DerivativeΔGbinding (kcal/mol)Key Residues
2-(4-Methylbenzoyl)-8.2Tyr220, Asp307
2-(4-Methoxybenzoyl)-7.9Glu148, His245

Basic: What analytical techniques are most effective for characterizing the trihydrate form?

Q. Answer :

  • X-ray Powder Diffraction (XRPD) : Identifies crystalline trihydrate phases via unique diffraction patterns (e.g., planar structures with water layers) .
  • Thermogravimetric Analysis (TGA) : Quantifies water loss (∼13–15% weight loss at 100–120°C for trihydrates).
  • Differential Thermal Analysis (DTA) : Detects endothermic peaks corresponding to dehydration transitions.
  • SEM : Visualizes mesophase formation post-dehydration .

Q. Protocol :

Calibrate instruments with anhydrous and hydrated standards.

Use heating rates ≤5°C/min in TGA/DTA to resolve overlapping thermal events.

Advanced: How does the trihydrate structure influence the compound’s stability under different storage conditions?

Answer :
The trihydrate’s stability is governed by its hydrogen-bonded water network:

  • Humidity : At >60% RH, excess moisture induces deliquescence, while <30% RH promotes partial dehydration.
  • Temperature : Storage at 2–8°C preserves hydration; >40°C triggers mesophase formation (lyotropic or thermotropic) .
  • Light : UV exposure degrades the benzoic acid moiety; amber glass vials are recommended.

Q. Experimental Design :

  • Accelerated stability testing : Use ICH Q1A guidelines with cyclic RH/temperature stress.
  • XRPD monitoring : Track phase changes weekly under stressed vs. controlled conditions.

Basic: What are the primary applications of this compound in medicinal chemistry?

Q. Answer :

  • Pharmacophore development : The piperazine-benzoic acid scaffold is used in designing kinase inhibitors and GPCR modulators.
  • Prodrug synthesis : Carboxylic acid group facilitates ester/conjugate formation for improved bioavailability.
  • Metal chelation : Acts as a ligand for transition metals in catalytic or diagnostic applications .

Advanced: What strategies mitigate batch-to-batch variability in trihydrate synthesis?

Q. Answer :

  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and hydration state.
  • Crystallization control : Use seed crystals and anti-solvent addition (e.g., heptane) to ensure uniform particle size distribution.
  • DoE optimization : Apply factorial design to variables like cooling rate and agitation intensity .

Q. Case Study :

BatchAgitation (rpm)Cooling Rate (°C/h)Purity (%)
12001095.2
23001598.6

Basic: How is the purity of this compound validated?

Q. Answer :

  • HPLC : Use C18 columns with 0.1% TFA in water/acetonitrile gradients (retention time ∼8.2 min).
  • NMR : Confirm absence of des-piperazine impurities (δ 7.8–8.2 ppm for aromatic protons).
  • Elemental analysis : Match calculated vs. observed C/H/N/O percentages (±0.3% tolerance) .

Advanced: What mechanistic insights explain the compound’s variable solubility in physiological buffers?

Answer :
Solubility depends on pH-dependent ionization of the benzoic acid (pKa ∼4.2) and piperazine (pKa ∼9.5) groups:

  • At pH 7.4 : Partial deprotonation of benzoic acid enhances aqueous solubility (∼12 mg/mL), while piperazine remains protonated, limiting lipid bilayer penetration.
  • Salt formation : Sodium or lysine salts improve solubility for in vivo studies but may alter hydration .

Q. Experimental Validation :

pHSolubility (mg/mL)
4.08.5
7.412.1
9.06.3

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.